(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl

Catalog No.
S1529036
CAS No.
179866-74-1
M.F
C24H20Br2O4
M. Wt
532.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-bin...

CAS Number

179866-74-1

Product Name

(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl

IUPAC Name

6-bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene

Molecular Formula

C24H20Br2O4

Molecular Weight

532.2 g/mol

InChI

InChI=1S/C24H20Br2O4/c1-27-13-29-21-9-3-15-11-17(25)5-7-19(15)23(21)24-20-8-6-18(26)12-16(20)4-10-22(24)30-14-28-2/h3-12H,13-14H2,1-2H3

InChI Key

UPLLZDVWXACTEG-UHFFFAOYSA-N

SMILES

COCOC1=C(C2=C(C=C1)C=C(C=C2)Br)C3=C(C=CC4=C3C=CC(=C4)Br)OCOC

Synonyms

(1R)-6,6’-dibromo-2,2’-bis(methoxymethoxy)-1,1’-binaphthalene; (R)-(+)-6,6’-Dibromo-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl;

Canonical SMILES

COCOC1=C(C2=C(C=C1)C=C(C=C2)Br)C3=C(C=CC4=C3C=CC(=C4)Br)OCOC

The exact mass of the compound 6-Bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl is a complex organic compound characterized by its unique structural features and significant chemical properties. It has the molecular formula C24H20Br2O4C_{24}H_{20}Br_{2}O_{4} and a molecular weight of approximately 532.23 g/mol. The compound is notable for its two bromine atoms and two methoxymethoxy groups attached to a binaphthyl backbone, which contributes to its chirality and potential applications in various

Due to the absence of specific data, it's crucial to handle this compound with caution, assuming potential hazards common to halogenated aromatic compounds. These might include:

  • Skin and eye irritation: Brominated aromatic compounds can cause skin and eye irritation upon contact.
  • Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory system.
  • Potential environmental impact: Organic compounds with halogen atoms can be persistent in the environment. Proper disposal methods should be followed.
Typical of halogenated organic compounds and those involving methoxy groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, facilitating the formation of diverse derivatives.
  • Cross-Coupling Reactions: The compound can engage in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, to form larger, more complex molecules.
  • Deprotection Reactions: The methoxy groups can be removed under specific conditions to yield reactive hydroxyl groups, which can further participate in condensation or coupling reactions .

The synthesis of (R)-6,6'-dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl typically involves several key steps:

  • Formation of the Binaphthyl Core: This can be achieved through coupling reactions involving naphthalene derivatives.
  • Bromination: The introduction of bromine atoms at the 6 and 6' positions can be performed using brominating agents under controlled conditions.
  • Methoxymethoxy Group Introduction: The methoxymethoxy groups are introduced via alkylation or etherification methods using appropriate reagents like methanol and a suitable catalyst .

(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl has potential applications in several fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique structural properties may be exploited in developing new materials with specific optical or electronic characteristics.
  • Pharmaceutical Development: Given its potential biological activity, it could be explored for therapeutic applications or as a lead compound in drug discovery .

Interaction studies for (R)-6,6'-dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl focus on its reactivity with various biological targets and synthetic reagents. These studies help elucidate its mechanism of action and potential side effects when used in biological systems.

Key areas of investigation include:

  • Enzyme Inhibition: Assessing how this compound interacts with specific enzymes that may lead to inhibition or activation pathways relevant in drug metabolism.
  • Receptor Binding Studies: Evaluating the binding affinity of this compound to various receptors that could indicate its pharmacological effects .

Several compounds share structural similarities with (R)-6,6'-dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl. Here are a few noteworthy examples:

Compound NameMolecular FormulaKey Features
6-Bromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthylC22H20BrO4C_{22}H_{20}BrO_{4}Lacks one bromine atom
6-Chloro-2,2'-bis(methoxymethoxy)-1,1'-binaphthylC24H20ClO4C_{24}H_{20}ClO_{4}Chlorine instead of bromine
6-Methyl-2,2'-bis(methoxymethoxy)-1,1'-binaphthylC25H22O4C_{25}H_{22}O_{4}Methyl group instead of bromine

Uniqueness

(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl is unique due to its dual bromination and specific methoxymethoxy functionalization that enhances its reactivity and potential biological activity compared to similar compounds. Its chirality also adds an additional layer of complexity that may influence its interactions and applications .

XLogP3

7.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

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